(S)-2-(Boc-amino)-5-hexynoic acid
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Description
(S)-2-(Boc-amino)-5-hexynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Boc-L-homopropargylglycine is an amino acid analog of methionine that contains an alkyne moiety. It can be incorporated into newly synthesized proteins during active protein synthesis .
- The alkyne moiety allows for selective labeling using click chemistry. Researchers can introduce azide-functionalized probes or tags to specifically detect proteins containing Boc-L-homopropargylglycine .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Boc-L-homopropargylglycine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enables Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) of proteins being synthesized in Arabidopsis plants or cell cultures, facilitating their click-chemistry enrichment for analysis . The sites of Boc-L-homopropargylglycine incorporation could be confirmed by peptide mass spectrometry at methionine sites throughout protein amino acid sequences .
Cellular Effects
Boc-L-homopropargylglycine has profound effects on various types of cells and cellular processes. It influences cell function by affecting protein synthesis. The compound is incorporated into nascent proteins, altering their structure and function . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Boc-L-homopropargylglycine involves its incorporation into proteins during translation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules. The compound exerts its effects at the molecular level, influencing the structure and function of proteins.
Metabolic Pathways
Boc-L-homopropargylglycine is involved in the metabolic pathway of protein synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629141 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208522-16-1 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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